molecular formula C12H14O2 B2719584 3-Methylbut-3-enyl benzoate CAS No. 5205-12-9

3-Methylbut-3-enyl benzoate

Cat. No. B2719584
CAS RN: 5205-12-9
M. Wt: 190.242
InChI Key: BBTRQSDRTFFNSW-UHFFFAOYSA-N
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Description

3-Methylbut-3-enyl benzoate, also known as 3-Buten-1-ol, 3-methyl-, benzoate, is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.2384 .


Synthesis Analysis

The synthesis of this compound can be achieved from 3-METHYL-3-BUTEN-1-OL and Benzoyl chloride . Another synthesis route involves the use of tosyl chloride and 4-(N,N-dimethylamino)pyridine.


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The ChemSpider ID for this compound is 454779 .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 270.0±19.0 °C at 760 mmHg, and a flash point of 120.0±7.7 °C . It has a molar refractivity of 56.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 188.2±3.0 cm3 .

Scientific Research Applications

1. Cytotoxic Activity in Cancer Research

3-Methylbut-3-enyl benzoate has been identified in compounds isolated from the leaves of Garcinia cowa. These compounds have demonstrated cytotoxic activity against breast (MCF-7) and lung (H-460) cancer cell lines, indicating potential applications in cancer research (Wahyuni et al., 2015).

2. Synthesis and Structure-Activity Relationships

Research on nonaromatic taxoids, which includes modifications with 3-methylbut-2-enoate, revealed significant effects on in vitro cytotoxicity. This indicates that this compound derivatives could be important in the development of new therapeutic agents, especially in cancer treatment (Ojima et al., 1997).

3. Chemical Synthesis and Characterization

The synthesis and chemical behavior of compounds related to this compound have been extensively studied. For instance, research on the reactivity of methyl 3-bromomethylbut-3-enoate with aldehydes has contributed to the understanding of chemical synthesis pathways relevant to this compound (Mineeva & Kulinkovich, 2008).

4. Pharmacological Potential

Studies have isolated benzyl derivatives from the fungus Eurotium repens, which include compounds similar to this compound. These compounds have shown binding affinity for human opioid and cannabinoid receptors, suggesting potential applications in pharmacological research (Gao et al., 2011).

5. Catalytic Applications

Research on polymeric metal complexes derived from 3-Methylbut-2-enoate compounds, including their synthesis and characterization, has implications for catalysis and industrial applications. These studies contribute to the development of new catalytic materials (Ingole et al., 2013).

properties

IUPAC Name

3-methylbut-3-enyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTRQSDRTFFNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019408
Record name 3-Methyl-3-buten-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5205-12-9
Record name 3-Methylbut-3-enyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-buten-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbut-3-en-1-yl benzoate
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Record name 3-METHYLBUT-3-ENYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
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